6-(4-fluorophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one
Description
This pyridazin-3(2H)-one derivative features a 6-(4-fluorophenyl) substituent and a 2-((1-nicotinoylpiperidin-4-yl)methyl) side chain. Its molecular weight and logP (predicted) suggest moderate lipophilicity, balancing solubility and membrane permeability.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-19-5-3-17(4-6-19)20-7-8-21(28)27(25-20)15-16-9-12-26(13-10-16)22(29)18-2-1-11-24-14-18/h1-8,11,14,16H,9-10,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGJWDHTGAEXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Introduction of the 4-fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the nicotinoylpiperidinylmethyl group: This could be done via a coupling reaction, such as a reductive amination or a nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyridazinone core.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.
Substitution: The fluorophenyl group might participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles could be employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. This could involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at Position 2
Compound A : 6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one
- Key Differences: Position 2 substituent: Piperazine ring with 2-fluorophenyl vs. nicotinoylpiperidine. Pharmacological Impact: Piperazine derivatives often exhibit higher basicity, affecting solubility and receptor binding (e.g., serotonin/dopamine receptors).
Compound B : 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
- Key Differences: Position 6: Morpholinyl vs. 4-fluorophenyl. The 4-fluorophenyl group in the target compound may improve hydrophobic interactions in enzyme binding pockets.
Compound C : 6-(2-Chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one
- Key Differences: Position 6: 2-Chlorophenyl vs. 4-fluorophenyl. Physicochemical Impact: Chlorine’s higher electronegativity increases logP (3.15 vs.
Pharmacological Activity Comparisons
Key Observations :
- Anti-inflammatory activity in Compound D highlights pyridazinone’s versatility, though substituents dictate specificity .
Biological Activity
The compound 6-(4-fluorophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activities, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 314.36 g/mol . The structure includes a pyridazinone core substituted with a 4-fluorophenyl group and a nicotinoylpiperidinyl moiety, which are thought to enhance its biological activity.
Antimicrobial Activity
Research indicates that pyridazinone derivatives often exhibit significant antimicrobial properties. A study highlighted that various 6-aryl-3-(2H)-pyridazinones possess broad-spectrum antimicrobial activity, making them promising candidates for further development in treating infections caused by resistant strains .
Analgesic and Anti-inflammatory Effects
Pyridazinone compounds have been associated with analgesic and anti-inflammatory activities. In several studies, derivatives similar to this compound demonstrated effectiveness in reducing pain and inflammation in animal models, suggesting potential applications in pain management therapies .
Neuroprotective Properties
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. For instance, derivatives have been reported to improve neuronal viability and promote neurite outgrowth in cell cultures exposed to neurotoxic agents . This suggests potential applications in treating conditions like Alzheimer's disease.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridazine precursors. The synthetic pathway often employs methods such as:
- Nucleophilic substitution on pyridazine derivatives.
- Coupling reactions to introduce the piperidine and fluorophenyl groups.
- Final cyclization steps to form the pyridazinone structure.
Study 1: Analgesic Activity Evaluation
In a controlled study, the analgesic effects of the compound were evaluated using the formalin test in rats. The results indicated a significant reduction in pain response at doses of 10 mg/kg and 20 mg/kg when compared to the control group .
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of similar pyridazinones on PC12 cells pretreated with lipopolysaccharide (LPS). Results showed that treatment with the compound significantly increased cell viability and reduced apoptosis markers compared to untreated controls .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
